![molecular formula C21H20N2O3S B2827718 4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide CAS No. 378224-68-1](/img/structure/B2827718.png)
4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an amide, a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom . Amides are common in a variety of biological and industrial contexts .
Molecular Structure Analysis
The compound contains a thiazolidine ring, which is a five-membered ring containing a nitrogen atom, a sulfur atom, and three carbon atoms . It also contains a benzylidene group attached to the thiazolidine ring, and a butanamide group attached to the nitrogen atom of the ring .Chemical Reactions Analysis
Amides can undergo a variety of reactions, including hydrolysis, which involves the reaction of the amide with water to produce a carboxylic acid and ammonia . This reaction can occur under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Amides, for example, are typically polar due to the presence of the carbonyl group and the nitrogen atom . They can participate in hydrogen bonding, which can affect their boiling points and solubility .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Thiazolidinone derivatives have been synthesized and evaluated for their biological activities. For instance, benzylidene-thiazolidinone compounds have shown potential as dual inhibitors of 5-lipoxygenase and cyclooxygenase, indicating anti-inflammatory properties in animal models (Unangst et al., 1994). Another study synthesized celecoxib derivatives, which demonstrated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showcasing the versatility of thiazolidinone compounds in medicinal chemistry (Küçükgüzel et al., 2013).
Antiproliferative Activity
The antiproliferative effects of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives against various cancer cell lines were studied, highlighting the importance of the nitro group on the thiazolidinone moiety for antiproliferative activity (Chandrappa et al., 2008). This suggests a potential pathway for developing new anticancer agents.
Organic Synthesis Applications
Thiazolium-ion based organic ionic liquids (OILs) have been synthesized, which promote the benzoin condensation of benzaldehyde, illustrating the compound's use in facilitating organic synthesis reactions (Davis & Forrester, 1999).
Photosensitizers in Photodynamic Therapy
A new zinc phthalocyanine derivative substituted with thiazolidinone groups was synthesized for use as a photosensitizer in photodynamic therapy. Its high singlet oxygen quantum yield makes it suitable for treating cancer (Pişkin et al., 2020).
Antitumor Screening
4-Thiazolidinone derivatives have undergone primary antitumor screening against various malignant tumor cells, with some compounds showing moderate activity. This screening underscores the potential therapeutic applications of these compounds in cancer treatment (Horishny & Matiychuk, 2020).
Propriétés
IUPAC Name |
4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-15-9-11-17(12-10-15)22-19(24)8-5-13-23-20(25)18(27-21(23)26)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,22,24)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNVCBHUKYRDSF-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
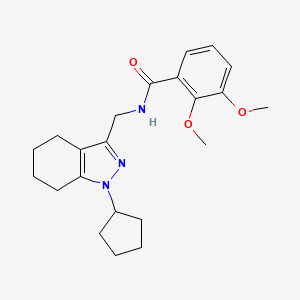
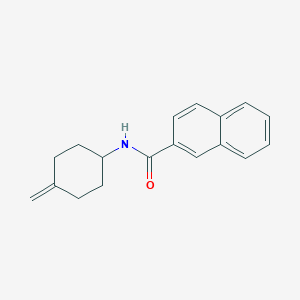
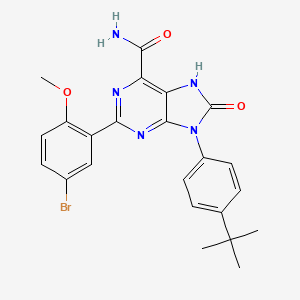
![1-(tert-butyl)-4-(1-(4-(4-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2827640.png)
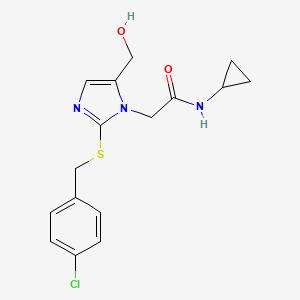
![4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2827646.png)

![(1R,2R,5R)-6,6-difluorobicyclo[3.1.0]hexan-2-ol](/img/structure/B2827649.png)
amine](/img/structure/B2827651.png)
![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide](/img/structure/B2827653.png)
![(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2827654.png)

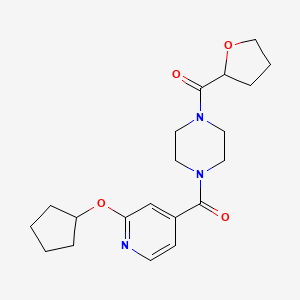
![N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2827658.png)
